molecular formula C11H11ClN2O2 B1438454 (2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride CAS No. 1059626-11-7

(2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride

Cat. No.: B1438454
CAS No.: 1059626-11-7
M. Wt: 238.67 g/mol
InChI Key: NKCYTDTVDFLOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a phenyl group attached to the imidazole ring and an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride has a wide range of scientific research applications:

Safety and Hazards

The safety information available indicates that (2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride is an irritant . Further safety and hazard details should be available in the compound’s Material Safety Data Sheet (MSDS).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic or saturated heterocycles .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The phenyl and imidazole groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can produce a variety of substituted phenyl-imidazole compounds.

Mechanism of Action

The mechanism of action of (2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular pathways involved are still under investigation, but it is believed that the compound can influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride
  • 1H-Imidazol-1-ylacetic acid
  • 2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride

Uniqueness

What sets (2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride apart from similar compounds is the presence of the phenyl group attached to the imidazole ring. This structural feature imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it particularly valuable in various research and industrial applications .

Properties

IUPAC Name

2-(2-phenylimidazol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c14-10(15)8-13-7-6-12-11(13)9-4-2-1-3-5-9;/h1-7H,8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCYTDTVDFLOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
(2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
(2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
(2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
(2-Phenyl-1H-imidazol-1-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.